molecular formula C17H11Cl2NO2 B2443680 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 500356-69-4

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2443680
CAS No.: 500356-69-4
M. Wt: 332.18
InChI Key: MTNHOZGHNSNVRP-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline compounds are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . This reaction yields the desired compound in good amounts (61–79%).

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from other quinoline derivatives is its unique substitution pattern, which can result in distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 500356-69-4) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the molecular formula C₁₇H₁₁Cl₂NO₂ and a molecular weight of 332.18 g/mol. Its structure includes a chloro-substituted phenyl group, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly in relation to its antiviral and antibacterial properties. The following sections summarize key findings regarding its biological effects.

Antiviral Activity

One of the primary areas of research involves the compound's activity against viral infections, particularly HIV. Studies have demonstrated that quinoline derivatives exhibit significant inhibition of HIV-1 integrase, an essential enzyme for viral replication. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent antiviral activity. In particular, modifications to the quinoline structure, such as those found in this compound, have been linked to enhanced inhibitory effects against HIV-1 integrase .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their chemical structure. The presence of halogen substituents, such as chlorine in this compound, can enhance lipophilicity and improve membrane permeability, potentially leading to increased biological efficacy .

Compound IC50 (µM) Activity
This compoundTBDAntiviral (HIV)
Related Quinoline Derivative47Antiviral (HIV)
Similar Quinoline Compound42Antibacterial

Study 1: Antiviral Efficacy

A study published in Molecules highlighted the synthesis and evaluation of various quinoline derivatives, including those with structural similarities to this compound. The results indicated that certain modifications led to enhanced inhibition of HIV-1 integrase with IC50 values reaching as low as 1.77 µM for optimized compounds .

Study 2: Structure Optimization

Research focusing on structure optimization revealed that introducing electron-withdrawing groups at specific positions on the quinoline ring could significantly increase antiviral potency. This aligns with findings that suggest the importance of substituent positioning and electronic properties in determining biological activity .

Properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNHOZGHNSNVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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